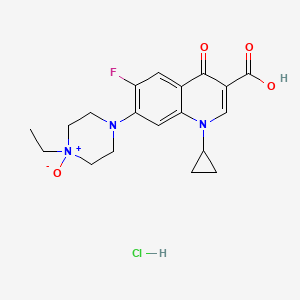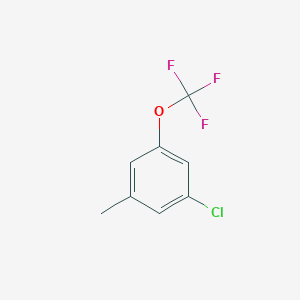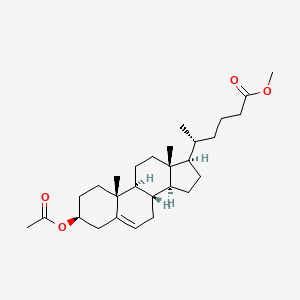
Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate is a complex organic compound that belongs to the class of steroids. Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of cholesterol, which is a crucial molecule in the body, involved in the formation of cell membranes and the synthesis of hormones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate typically involves several steps starting from cholesterol or its derivatives. The process may include:
Acetylation: Introduction of an acetyl group to the hydroxyl group at the 3-beta position.
Esterification: Formation of the ester bond at the 24-carboxylate position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: Where reactants are continuously fed into a reactor and products are continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.
Aplicaciones Científicas De Investigación
Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: Modulating the activity of enzymes involved in metabolic pathways.
Receptor binding: Interacting with cellular receptors to trigger specific responses.
Signal transduction pathways: Affecting the pathways that transmit signals within cells.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: The parent compound from which Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate is derived.
Steroid hormones: Such as testosterone and estrogen, which have similar structural features.
Uniqueness
This compound is unique due to its specific functional groups and structural modifications, which confer distinct chemical and biological properties compared to other steroids.
Propiedades
Fórmula molecular |
C28H44O4 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
methyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate |
InChI |
InChI=1S/C28H44O4/c1-18(7-6-8-26(30)31-5)23-11-12-24-22-10-9-20-17-21(32-19(2)29)13-15-27(20,3)25(22)14-16-28(23,24)4/h9,18,21-25H,6-8,10-17H2,1-5H3/t18-,21+,22+,23-,24+,25+,27+,28-/m1/s1 |
Clave InChI |
TYJYTLSSLZGQBS-JBZGATTQSA-N |
SMILES isomérico |
C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES canónico |
CC(CCCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



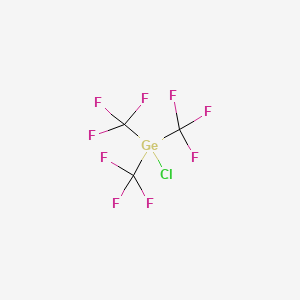
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

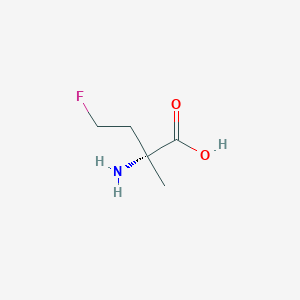
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
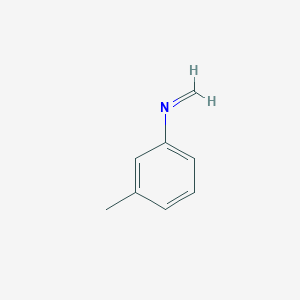
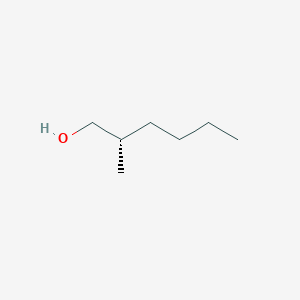

![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
